6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-11-2-1-10(18-11)12(17)16-4-3-9-8(6-16)5-14-7-15-9/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYOWNFTCGLFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate pyrido[4,3-d]pyrimidine precursors. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
6-(5-Bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrido[4,3-d]pyrimidine core with a 5-bromofuran-2-carbonyl moiety. This structural combination is significant for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound likely interacts with DNA repair mechanisms, particularly targeting XPA protein involved in nucleotide excision repair pathways. This interaction can lead to increased sensitivity of cancer cells to DNA-damaging agents .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Compounds with similar furan and pyrimidine structures have demonstrated efficacy against a range of bacterial and fungal pathogens.
- Case Study : A study noted that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound was achieved through a series of reactions involving the condensation of appropriate precursors followed by purification techniques such as HPLC. The purity of the synthesized compounds was confirmed to be over 95% .
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | DNA damage response activation |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
